

Application Notes and Protocols: A Step-by-Step Guide to DAA-1106 Radiolabeling

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the radiolabeling of **DAA-1106**, a potent and selective ligand for the 18 kDa translocator protein (TSPO). Increased expression of TSPO is associated with neuroinflammation, making radiolabeled **DAA-1106** a valuable tool for in vivo imaging of neuroinflammatory processes using Positron Emission Tomography (PET). This guide covers the two most common methods for radiolabeling **DAA-1106**: Carbon-11 ([¹¹C]) methylation and Fluorine-18 ([¹³F]) fluorination.

Quantitative Data Summary

The following table summarizes key quantitative data for the different **DAA-1106** radiolabeling methods.



Radiosynthesi s Method	Precursor	Radiochemical Yield (RCY)	Radiochemical Purity	Molar Activity <i>l</i> Specific Activity
[¹¹ C]DAA-1106				
Captive Solvent [¹¹C]Methylation	DAA-1123	Up to 25% (based on trapped [¹¹ C]CH ₃ I)[1]	>99%[1][2]	Up to 200 GBq/ μmol[1]
Standard Solution [¹¹C]Methylation	DAA-1123	72 ± 16% (incorporation yield)[3]	≥98%[3]	90-156 GBq/ μmol[3]
[¹⁸ F]DAA-1106				
Spirocyclic Iodonium Ylide Method	Spirocyclic Iodonium Ylide	6% (average)[4] [5]	>98%[4][5]	60-100 GBq/ μmol[4][5]
Fluoroalkylation Method	DAA-1123	Not explicitly stated	>98%[6]	>120 GBq/ µmol[6]

Experimental Protocols

Protocol 1: [11C]DAA-1106 Radiolabeling via the Captive Solvent Method

This protocol details the synthesis of [11C]DAA-1106 by the O-methylation of its precursor, DAA-1123, using [11C]methyl iodide. The captive solvent method is often preferred due to its simplicity and shorter synthesis time.[1]

Materials:

- DAA-1123 (desmethyl precursor)
- [11C]Methyl iodide ([11C]CH3I)
- Sodium hydride (NaH)



- Dimethylformamide (DMF)
- HPLC purification system
- Solvents for HPLC (e.g., acetonitrile, water, buffer)
- Solid-phase extraction (SPE) cartridge (e.g., C18)
- Sterile water for injection
- Ethanol for formulation

Procedure:

- Precursor Preparation: Dissolve 0.5-1.0 mg of DAA-1123 in 300 μL of anhydrous DMF in a reaction vessel.
- Activation: Add a suspension of sodium hydride (5 mg) in DMF (100 μ L) to the precursor solution.
- [¹¹C]Methyl lodide Trapping: Transfer the cyclotron-produced [¹¹C]methyl iodide to the reaction vessel. The "captive solvent" or "loop" method involves passing the gaseous [¹¹C]CH₃I through a small loop containing the precursor solution, which efficiently traps the radiolabeling agent.[2]
- Reaction: Heat the reaction vessel at 80-100°C for 3-5 minutes.
- Quenching: After the reaction, quench the mixture by adding 500 μL of HPLC mobile phase.
- Purification:
 - Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18).
 - Elute with an appropriate mobile phase (e.g., a mixture of acetonitrile and water or a buffer) to separate [¹¹C]DAA-1106 from unreacted precursor and byproducts.
 - Collect the radioactive fraction corresponding to [11C]DAA-1106.



• Formulation:

- Trap the collected HPLC fraction on a C18 SPE cartridge.
- Wash the cartridge with sterile water for injection to remove HPLC solvents.
- Elute the final product from the cartridge with a small volume of ethanol.
- Dilute with sterile saline for injection to the desired concentration.
- Quality Control:
 - Perform analytical HPLC to determine radiochemical purity.
 - Measure the total radioactivity and calculate the specific activity.
 - Test for sterility, pyrogens, and residual solvents as required for in vivo use.

Protocol 2: [18F]DAA-1106 Radiolabeling using a Spirocyclic Iodonium Ylide Precursor

This automated method utilizes a spirocyclic iodonium ylide precursor for the radiofluorination reaction.[4][5]

Materials:

- Spirocyclic iodonium ylide precursor
- [18F]Fluoride
- Kryptofix 2.2.2 (K₂₂₂)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (ACN)
- · HPLC purification system
- Solvents for HPLC



- SPE cartridge
- Sterile water for injection
- Ethanol for formulation

Procedure:

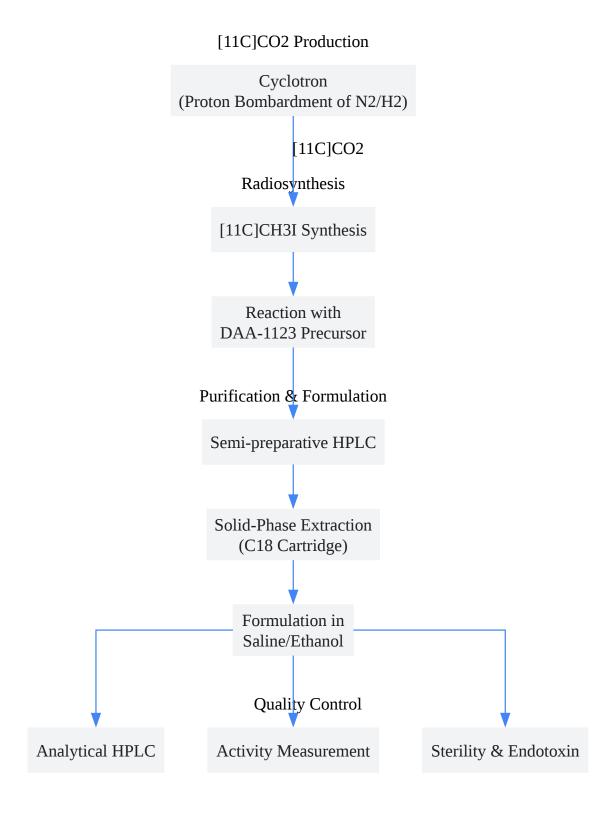
- [18F]Fluoride Activation:
 - Trap the cyclotron-produced [18F]fluoride on an anion exchange cartridge.
 - Elute the [¹8F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
 - Azeotropically dry the [18F]fluoride by heating under a stream of nitrogen.
- · Radiolabeling Reaction:
 - Dissolve the spirocyclic iodonium ylide precursor (approximately 5 mg) in anhydrous acetonitrile.
 - Add the precursor solution to the dried [18F]fluoride/K222/K2CO3 complex.
 - Heat the reaction mixture at 120-130°C for 15 minutes.
- Purification:
 - After cooling, dilute the reaction mixture with the HPLC mobile phase.
 - Inject the mixture onto a semi-preparative HPLC column for purification.
 - Collect the fraction corresponding to [18F]DAA-1106.
- Formulation:
 - Follow the same formulation procedure as described in Protocol 1 (SPE cartridge trapping, washing, and elution).



- Quality Control:
 - Perform analytical quality control as described in Protocol 1 to ensure purity and determine molar activity.

Visualizations





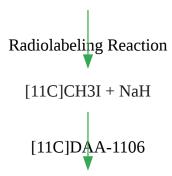
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Caption: Workflow for the radiosynthesis and quality control of [11C]DAA-1106.



DAA-1123 Precursor

Chemical structure of DAA-1123 with a hydroxyl group at the labeling position.



Chemical structure of [11C]DAA-1106 with the [11C]methyl group incorporated.

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Caption: Chemical transformation from the DAA-1123 precursor to [11C]DAA-1106.

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